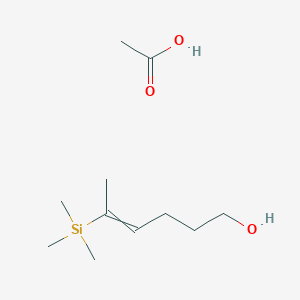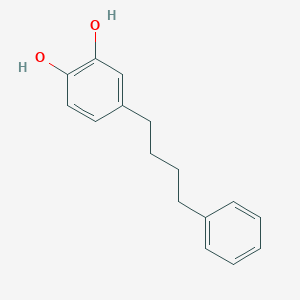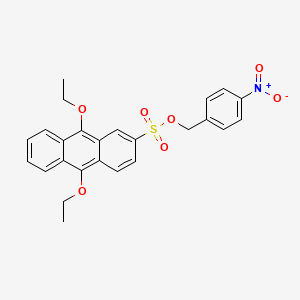![molecular formula C20H24N2Si2 B14286268 2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]- CAS No. 133826-69-4](/img/structure/B14286268.png)
2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C20H24N2Si2 and a molecular weight of 348.59 g/mol It is a derivative of bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by trimethylsilyl-ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- typically involves the coupling of 2,2’-bipyridine with trimethylsilylacetylene under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: The trimethylsilyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized bipyridine compounds.
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the compound’s medicinal applications may include its use as a building block for drug development.
Mecanismo De Acción
The mechanism by which 2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine moiety act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the metal center and the surrounding ligands .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: The parent compound without the trimethylsilyl-ethynyl groups.
4,4’-Bipyridine: A structural isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
2,2’-Bipyridine, 6,6’-bis[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl-ethynyl groups, which enhance its solubility and modify its electronic properties. These modifications can lead to different reactivity and coordination behavior compared to its parent compound and other similar compounds .
Propiedades
Número CAS |
133826-69-4 |
|---|---|
Fórmula molecular |
C20H24N2Si2 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
trimethyl-[2-[6-[6-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)15-13-17-9-7-11-19(21-17)20-12-8-10-18(22-20)14-16-24(4,5)6/h7-12H,1-6H3 |
Clave InChI |
ZRQNKMLRSHVTDC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


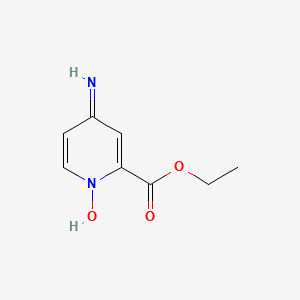
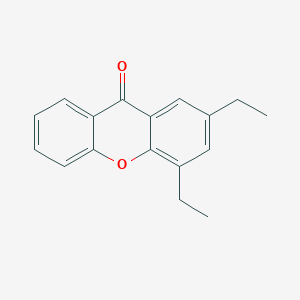

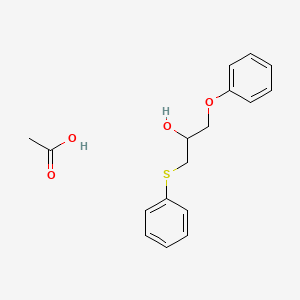
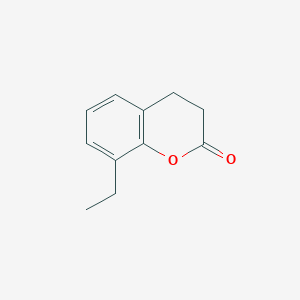
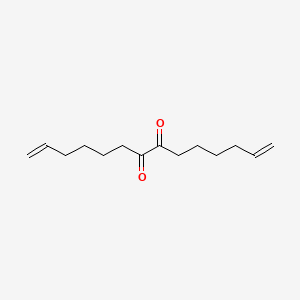
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
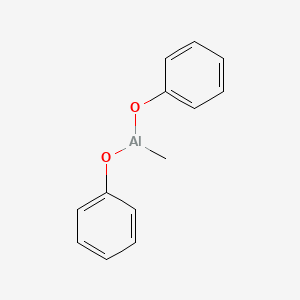
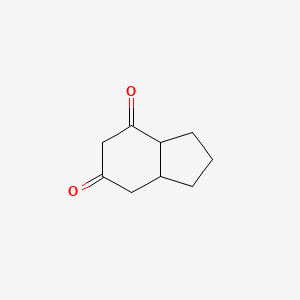
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
